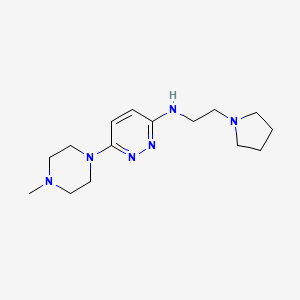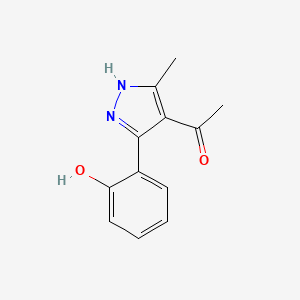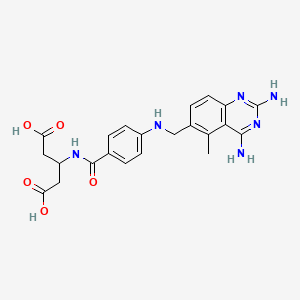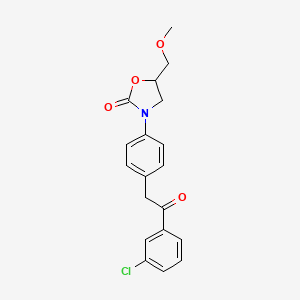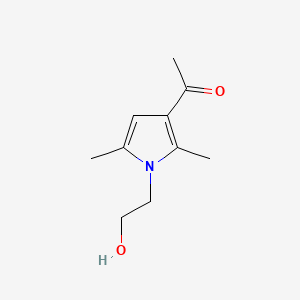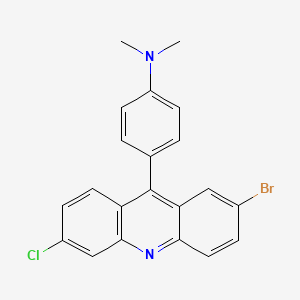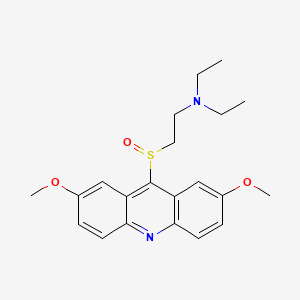
2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine is a complex organic compound that belongs to the class of acridine derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 2 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfinylation: The sulfinyl group is introduced by reacting the acridine derivative with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions.
Attachment of the Diethylethanamine Moiety: The final step involves the reaction of the sulfinylated acridine derivative with N,N-diethylethanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
化学反应分析
Types of Reactions
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
作用机制
The mechanism of action of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in various biological applications.
Amsacrine: An acridine derivative used as an anticancer agent, particularly in the treatment of acute lymphoblastic leukemia.
Quinacrine: Another acridine derivative with antimalarial and anti-inflammatory properties.
Uniqueness
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine is unique due to its specific structural features, such as the presence of methoxy groups and the sulfinyl moiety, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications and potential therapeutic uses .
属性
CAS 编号 |
827303-20-8 |
|---|---|
分子式 |
C21H26N2O3S |
分子量 |
386.5 g/mol |
IUPAC 名称 |
2-(2,7-dimethoxyacridin-9-yl)sulfinyl-N,N-diethylethanamine |
InChI |
InChI=1S/C21H26N2O3S/c1-5-23(6-2)11-12-27(24)21-17-13-15(25-3)7-9-19(17)22-20-10-8-16(26-4)14-18(20)21/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChI 键 |
CXSKHDXAIRKSGV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCS(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
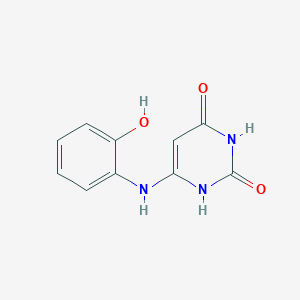
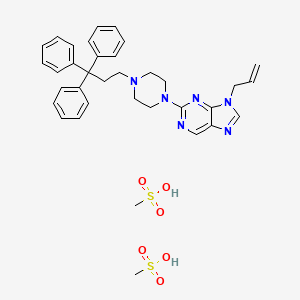

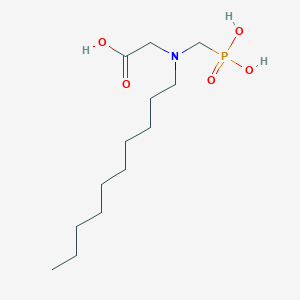
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
